Melphalan

Descripción

Historical Context and Development of Melphalan as an Alkylating Agent

The development of this compound is intrinsically linked to the historical research into chemical warfare agents and the subsequent understanding of their biological effects.

Origins from Nitrogen Mustards and War Gas Research

The conceptual roots of alkylating agents, including this compound, trace back to the observations of the effects of sulfur mustard gas, a chemical weapon first used in World War I ebsco.compharmacologyeducation.orgnih.govtaylorfrancis.com. It was noted that military personnel exposed to sulfur mustard experienced a significant reduction in white blood cell counts and lymphoid aplasia ebsco.compharmacologyeducation.orgnih.govtaylorfrancis.com. These observations spurred medical researchers to investigate the potential of such compounds, particularly the less toxic nitrogen mustards, as therapeutic agents for conditions involving abnormal cell proliferation pharmacologyeducation.orgnih.govtaylorfrancis.comwikipedia.org.

During World War II, classified human clinical trials involving nitrogen mustards for lymphoma treatment began in 1942 at Yale School of Medicine by Alfred Gilman and Louis Goodman wikipedia.orgwikipedia.org. This pioneering work demonstrated the cytotoxic effects of these compounds on cancer cells, marking the "birth of modern chemotherapy" pharmacologyeducation.orgwikipedia.org. This compound itself is a phenylalanine derivative of nitrogen mustard mdpi.commdpi.com. It was synthesized in 1953, hypothesized to decrease the chemical reactivity of the mustard group while amino acids would enhance its delivery to metabolically active tissues nih.govascopubs.org.

Early Clinical Introductions and Milestones

Following its synthesis, this compound was introduced into clinical use in the late 1950s aacrjournals.orghealthtree.org. One of the earliest documented clinical uses of this compound for patients with multiple myeloma was reported by Blokhin and colleagues in 1958, where a considerable reduction in tumor size was observed in some patients nih.gov. In 1962, clinical studies in Western Europe were conducted by Galton, and its potential was explored at MD Anderson in the US healthtree.org. This compound was first approved for use in Canada in 1963 patsnap.com.

A significant milestone occurred in the 1960s with the introduction of oral this compound combined with prednisone (B1679067) for multiple myeloma treatment mdpi.comhealthtree.orgnih.gov. This combination substantially increased the response rate and median survival compared to this compound alone nih.govmdpi.comhealthtree.org. For ovarian cancer, this compound was first used in 1956 ovarian.org.uk. By the 1990s, high-dose this compound followed by autologous stem cell transplantation (ASCT) became a standard treatment for younger multiple myeloma patients nih.govhealthtree.org. The earliest report of high-dose this compound therapy with autologous stem cell rescue for myeloma patients was by McElwain and Powels in 1983, leading to complete remission in a patient with plasma cell leukemia nih.gov.

Role in the Evolution of Chemotherapy

This compound's development and clinical success solidified the role of alkylating agents as a cornerstone of cancer chemotherapy taylorfrancis.comnih.gov. As one of the earliest non-hormonal drugs effective against cancer, it contributed significantly to the understanding that chemical compounds could selectively target and destroy cancer cells pharmacologyeducation.orgnih.govoncohemakey.com. The mechanistic insights gained from this compound's action—its ability to alkylate DNA by forming cross-links, thereby disrupting DNA replication and transcription and inducing cell death—have influenced the development of numerous subsequent chemotherapeutic agents nih.govpatsnap.compharmacologyeducation.orgresearchgate.net.

This compound’s enduring presence in oncology, particularly in stem cell transplantation conditioning, underscores its fundamental contribution to the evolution of chemotherapy nih.govmyeloma.org. It demonstrated that high-dose regimens, when supported by stem cell rescue, could achieve deeper and more durable remissions in certain malignancies, paving the way for more intensive treatment strategies mdpi.comnih.govmyeloma.org.

Current Significance and Research Trajectories in Oncology

This compound continues to be a critical agent in oncology, with ongoing research focusing on optimizing its use and exploring new applications.

Primary Research Focus in Multiple Myeloma

Multiple myeloma (MM) remains the most common indication for this compound conditioning in transplantation nih.gov. High-dose this compound (HDM) followed by autologous stem cell transplantation (ASCT) is considered a standard of care for transplant-eligible newly diagnosed MM patients nih.govmdpi.comnih.govmyeloma.orgmdpi.comhaematologica.org. Research continues to investigate optimal dosing strategies and combinations. For instance, studies have explored this compound at 200 mg/m² (Mel200) as the standard preparative regimen, and have also evaluated reduced doses like this compound 140 mg/m² (Mel140) for older or frail patients, with some studies showing comparable outcomes mdpi.comhaematologica.org.

Interactive Table 1: this compound Dosing Regimen Studies in Multiple Myeloma and Outcomes

| This compound Dose Regimen | Patient Cohort | Primary Endpoints | Outcome (vs. Mel200) | Citation |

| This compound 140 mg/m² (Mel140) | Older patients, renal impairment, frail patients | PFS, OS | Mixed results; some studies show comparable outcomes, especially for specific patient subsets haematologica.org. | haematologica.org |

| This compound 200 mg/m² (Mel200) | Transplant-eligible MM patients | PFS, OS | Standard of care; often compared against more intense or novel regimens mdpi.comhaematologica.org. | mdpi.comhaematologica.org |

| This compound 220 mg/m² | Patients with Multiple Myeloma | Response, Toxicity | Higher incidence of grade IV mucositis, delayed platelet engraftment, cardiac arrhythmias nih.gov. | nih.gov |

Beyond high-dose settings, oral this compound, often in combination with prednisone, is still used for elderly or transplant-ineligible MM patients mdpi.comnih.gov. Current research also explores combination therapies, integrating this compound with novel agents such as immunomodulatory drugs (e.g., thalidomide, lenalidomide) and proteasome inhibitors (e.g., bortezomib) to overcome drug resistance and enhance therapeutic effects nih.govmdpi.comnih.gov. Recent trials continue to assess the efficacy of this compound in combination with newer treatments, such as ixazomib (B1672701) mdpi.com.

Applications in Other Malignancies (e.g., Ovarian Cancer, Retinoblastoma)

While primarily known for its role in multiple myeloma, this compound has also been utilized and researched in other malignancies due to its broad antitumor activity as an alkylating agent ebsco.comnih.govaacrjournals.orgpatsnap.comnih.gov.

Ovarian Cancer: this compound has been used in the treatment of ovarian cancer, with its initial clinical application dating back to 1956 ebsco.comnih.govovarian.org.ukimprimedicine.com. Although cisplatin (B142131) later replaced this compound as a more effective treatment for ovarian cancer in the 1970s, this compound's historical role and potential in certain contexts remain acknowledged ovarian.org.uk. It is indicated for the palliation of non-resectable epithelial carcinoma of the ovary mdpi.comdrugbank.com.

Retinoblastoma: this compound is a recognized treatment for retinoblastoma, a rare eye cancer patsnap.com. Its use in retinoblastoma typically involves regional arterial perfusion, allowing for targeted delivery of the drug to the tumor site patsnap.comnih.gov. This localized approach aims to maximize drug concentration at the tumor while potentially minimizing systemic exposure.

Other Malignancies: this compound's applications extend to various other cancers, including ebsco.comnih.govaacrjournals.orgpatsnap.comnih.govimprimedicine.comdrugbank.comnih.gov:

Breast cancer mdpi.comnih.govaacrjournals.orgpatsnap.comimprimedicine.comnih.gov

Neuroblastoma mdpi.comnih.govaacrjournals.orgpatsnap.comnih.govimprimedicine.comnih.gov

Lymphomas (Hodgkin's and non-Hodgkin's) ebsco.comnih.govnih.govnih.gov

Acute leukemias (e.g., acute lymphoblastic leukemia, myeloblastic leukemia) ebsco.comnih.govnih.gov

Malignant melanoma (especially in regional arterial perfusion) patsnap.comnih.govdrugbank.comnih.govnih.gov

Soft-tissue sarcoma (in localized arterial perfusion) nih.gov

Polycythaemia vera patsnap.comnih.gov

Rhabdomyosarcoma mdpi.comimprimedicine.com

Research efforts sometimes involve developing prodrugs of this compound, such as this compound flufenamide (melflufen), which is a peptide-drug conjugate designed to enhance tumor-selective activation and potentially increase intracellular accumulation of this compound in myeloma cells ascopubs.orgnih.govtouchoncology.com. This signifies ongoing efforts to improve the compound's therapeutic index and reduce systemic toxicities.

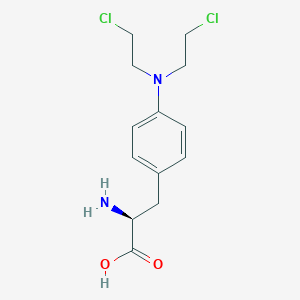

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031569 | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tiny needles (from methanol). (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-76-0, 148-82-3, 13045-94-8 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcolysin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | melphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARCOLYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 358 °F (decomposes) (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Molecular and Cellular Mechanisms of Melphalan Action

DNA Alkylation and Cross-Linking Dynamics

The chemotherapeutic activity of melphalan is rooted in its ability to covalently modify DNA through alkylation. chemicalbook.com This process is initiated by the formation of highly reactive carbonium ions from its two chloroethyl groups. patsnap.comnih.gov These reactive intermediates then target nucleophilic sites within the DNA structure, leading to the formation of various DNA adducts. nih.govchemicalbook.com

The primary target for this compound's alkylating activity is the N7 position of guanine bases in the DNA strands. nih.govchemicalbook.compatsnap.com The nitrogen mustard component of this compound forms a covalent bond with this specific site, initiating the process of DNA damage. patsnap.comnih.gov This initial interaction is a critical step that precedes the formation of more complex and cytotoxic DNA lesions. The alkylation can also occur at the N3 position of adenine, though to a lesser extent. nih.govchemicalbook.com

Following the initial alkylation of a guanine base, the second chloroethyl group of the bifunctional this compound molecule can react with another guanine base. nih.gov This secondary reaction can occur on the opposite DNA strand, resulting in the formation of an interstrand cross-link (ICL). chemicalbook.compatsnap.comnih.gov ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA double helix, a process essential for both replication and transcription. patsnap.compatsnap.comnih.gov

Alternatively, the second chloroethyl group can bind to another guanine or adenine on the same DNA strand, leading to the formation of an intrastrand cross-link. chemicalbook.compatsnap.comnih.gov While less toxic than ICLs, intrastrand cross-links still distort the DNA structure and can impede cellular processes. nih.gov The formation of these cross-links is considered a critical event in the cytotoxic mechanism of this compound. haematologica.orgresearchgate.netucl.ac.uk

The formation of DNA adducts, particularly interstrand cross-links, by this compound severely disrupts the normal functioning of DNA. patsnap.compatsnap.com The covalent linkages prevent the unwinding of the DNA double helix, which is a prerequisite for both DNA replication and transcription. patsnap.compatsnap.com By inhibiting these fundamental cellular processes, this compound effectively halts the ability of cancer cells to proliferate and produce essential proteins. patsnap.compatsnap.com This disruption of DNA template function is a central component of this compound's anticancer activity. haematologica.org

Cell Cycle Perturbations and Apoptotic Pathways

The extensive DNA damage induced by this compound triggers cellular surveillance mechanisms that can lead to cell cycle arrest and programmed cell death (apoptosis).

In response to DNA damage, cells activate checkpoint pathways to halt the cell cycle and allow time for repair. patsnap.com this compound treatment has been shown to cause a delay in cell cycle progression, with a notable accumulation of cells in the S and G2/M phases. nih.govnih.gov The G2/M checkpoint is particularly important, as it prevents cells with damaged DNA from entering mitosis. nih.govpatsnap.com This arrest is a direct consequence of the DNA lesions that physically block the machinery of cell division. nih.gov

The following table summarizes the key molecular and cellular effects of this compound:

| Mechanism | Description | Cellular Consequence |

|---|---|---|

| DNA Alkylation | Covalent modification of DNA bases, primarily at the N7 position of guanine. nih.govchemicalbook.compatsnap.com | Initiation of DNA damage. chemicalbook.com |

| Interstrand Cross-Linking | Formation of covalent bonds between opposite DNA strands. chemicalbook.compatsnap.comnih.gov | Blocks DNA strand separation, highly cytotoxic. patsnap.comnih.gov |

| Intrastrand Cross-Linking | Formation of covalent bonds between bases on the same DNA strand. chemicalbook.compatsnap.comnih.gov | Distorts DNA structure, impedes cellular processes. nih.gov |

| Monoadduct Formation | Alkylation of a single DNA base. nih.govhaematologica.org | DNA damage that can be repaired or lead to cross-links. proquest.com |

| Replication/Transcription Disruption | Physical blockage of DNA unwinding due to cross-links. patsnap.compatsnap.com | Halts cell proliferation and protein synthesis. patsnap.compatsnap.com |

| Cell Cycle Arrest | Activation of checkpoints leading to arrest in S and G2/M phases. nih.govnih.gov | Prevents division of cells with damaged DNA. nih.govnih.gov |

Activation of Apoptotic Pathways

This compound's cytotoxic effects are significantly mediated through the activation of programmed cell death, or apoptosis. When the DNA damage inflicted by this compound is too extensive for cellular repair mechanisms to handle, apoptotic pathways are triggered to eliminate the compromised cell. patsnap.com This process involves a complex cascade of molecular events, particularly impacting the Bcl-2 family of proteins, which are central regulators of apoptosis.

In multiple myeloma cells, this compound has been shown to induce a significant downregulation of the anti-apoptotic proteins Mcl-1L and Bcl-x(L). nih.gov Simultaneously, it affects the pro-apoptotic protein Bim. While the levels of potent pro-apoptotic isoforms like BimL and S are less affected, the BimEL isoform is downregulated. nih.gov This disruption of the delicate balance between pro- and anti-apoptotic proteins is a critical step. This compound's action leads to the disappearance of full-length Mcl-1, which normally sequesters Bim, preventing it from initiating apoptosis. nih.gov The release of Bim isoforms allows them to exert their pro-apoptotic function, leading to the activation of Bax, another key pro-apoptotic protein, and subsequent cytochrome c release from the mitochondria. nih.govaacrjournals.org

The activation of the apoptotic cascade is further characterized by the engagement of caspases, a family of protease enzymes. This compound-induced apoptosis is associated with the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. aacrjournals.org The cleavage of Mcl-1L and BimEL by caspases generates pro-apoptotic fragments, which may contribute to an amplification loop that reinforces the death signal. nih.gov

Key Proteins in this compound-Induced Apoptosis

| Protein | Family/Type | Role in Apoptosis | Effect of this compound |

|---|---|---|---|

| Mcl-1 | Bcl-2 family (anti-apoptotic) | Inhibits apoptosis by binding to pro-apoptotic proteins like Bim. | Downregulated and cleaved, releasing Bim. nih.gov |

| Bcl-x(L) | Bcl-2 family (anti-apoptotic) | Inhibits apoptosis. | Drastically downregulated. nih.gov |

| Bim | Bcl-2 family (pro-apoptotic) | Initiates apoptosis. | Released from Mcl-1 to exert its pro-apoptotic function. nih.gov |

| Bax | Bcl-2 family (pro-apoptotic) | Promotes mitochondrial outer membrane permeabilization. | Activated following Bim release. nih.gov |

| Cytochrome c | Mitochondrial protein | Released into the cytoplasm to activate caspases. | Released from mitochondria following Bax activation. nih.govaacrjournals.org |

| Caspases | Protease enzymes | Execute the final stages of apoptosis. | Activated. aacrjournals.org |

| PARP | DNA repair enzyme | Cleavage by caspases is a hallmark of apoptosis. | Cleaved. aacrjournals.org |

Induction of Mitotic Catastrophe

In addition to apoptosis, this compound can induce another form of cell death known as mitotic catastrophe. tandfonline.commdpi.com This process occurs when cells with damaged DNA attempt to undergo mitosis, leading to aberrant chromosome segregation and, ultimately, cell death. mdpi.com Mitotic catastrophe is characterized by distinct morphological changes, including the formation of giant cells with multiple nuclei (multinucleation) or small, fragmented nuclei (micronucleation). mdpi.com

The initiation of mitotic catastrophe is linked to the cell's inability to satisfy the mitotic checkpoints, particularly the G2/M checkpoint, due to irreparable DNA damage. mdpi.comnih.gov This leads to an abnormal increase in the levels of cyclin B1, a key regulator of entry into mitosis. mdpi.com Studies have shown that this compound can activate mitotic catastrophe in certain cancer cell lines. mdpi.com The process can involve the activation of caspase 2, which plays a role in the cellular response to abnormal chromosome segregation. mdpi.com This form of cell death is considered an oncosuppressive mechanism that prevents the proliferation of cells that have undergone aberrant mitosis.

Interaction with Cellular Macromolecules Beyond DNA

While the primary target of this compound is DNA, its alkylating activity is not exclusively confined to nucleic acids. As a bifunctional alkylating agent, this compound is a reactive molecule capable of forming covalent bonds with various nucleophilic sites on other cellular macromolecules. nih.gov

Redox Modulation and Oxidative Stress Response

This compound significantly alters the redox balance within the cell, leading to a state of oxidative stress that contributes to its therapeutic effect. plos.org This is a crucial aspect of its mechanism, as cancer cells often have a compromised redox status that makes them more vulnerable to further oxidative insults.

Treatment with this compound leads to an increase in the intracellular levels of reactive oxygen species (ROS). tandfonline.comnih.gov This ROS production is a key component of this compound's cytotoxic activity, contributing to ROS-dependent cell death. aacrjournals.orgtandfonline.com The increase in ROS can lead to widespread oxidative damage to cellular components, including lipids and proteins, and can disrupt the mitochondrial membrane potential. nih.govplos.org The importance of this mechanism is highlighted by the finding that ROS scavengers can inhibit cell death induced by this compound. tandfonline.com

A specific target of this compound in the cellular redox system is the enzyme thioredoxin reductase (TrxR). researchgate.netmdpi.com TrxR is a key selenoenzyme responsible for maintaining the reduced state of thioredoxin, which is vital for antioxidant defense and various metabolic processes. nih.gov Studies have shown that nitrogen mustards, including this compound, are efficient inhibitors of TrxR. researchgate.netmdpi.com This inhibition appears to be irreversible and is both concentration- and time-dependent. researchgate.net

Notably, this inhibitory action is selective. While this compound effectively inhibits TrxR, it does not inhibit glutathione (B108866) reductase (GR), another critical enzyme in the cellular antioxidant system. researchgate.netmdpi.com The targeted inhibition of TrxR disrupts the thioredoxin system, further contributing to the oxidative stress and cellular damage that culminates in cell death. nih.govfrontiersin.org

Effects of this compound on Cellular Redox Systems

| Component | Function | Effect of this compound |

|---|---|---|

| Reactive Oxygen Species (ROS) | Signaling molecules; can cause oxidative damage at high levels. | Levels are significantly increased, leading to oxidative stress. tandfonline.comnih.govplos.org |

| Thioredoxin Reductase (TrxR) | Reduces thioredoxin, a key antioxidant protein. | Efficiently and irreversibly inhibited. researchgate.netmdpi.com |

| Glutathione Reductase (GR) | Maintains the pool of reduced glutathione (GSH). | Not inhibited by this compound. researchgate.netmdpi.com |

| Glutathione (GSH) | A major cellular antioxidant. | Cellular concentration is decreased as a consequence of oxidative stress. nih.gov |

Modulation of Intracellular Glutathione (GSH) Levels

The reduction of intracellular GSH levels by this compound is a key aspect of its cytotoxic mechanism. researchgate.net Conversely, increased GSH levels in multiple myeloma (MM) cells have been associated with resistance to this compound. nih.govnih.gov The inhibition of GSH synthesis has been shown to synergistically enhance the activity of this compound against preclinical models of multiple myeloma, suggesting that the modulation of GSH levels is a critical determinant of the drug's efficacy. nih.gov this compound itself can induce the extrusion of GSH from cells. nih.gov In some this compound-resistant cell lines, a rapid recovery of GSH levels is observed after treatment, a phenomenon that can be counteracted by inhibitors of GSH synthesis like buthionine sulfoximine (B86345) (BSO). nih.gov The interplay between this compound and GSH is complex, as supplementing with GSH can protect cells from this compound-induced toxicity. nih.govmdpi.com

Table 1: Effect of this compound on Intracellular Glutathione (GSH) Levels in XG2 Myeloma Cells

| This compound Concentration (µM) | Percentage Reduction in GSH |

| 2.5 | 36% |

| 5 | 47% |

| 10 | 57% |

NRF2 Pathway Activation

In response to the oxidative stress induced by this compound, cancer cells often activate the NRF2 (NF-E2-related factor 2) pathway, a key regulator of the antioxidant defense system. nih.govmdpi.com This activation is a cellular defense mechanism to counteract the increased levels of ROS. mdpi.com Upon activation, NRF2 translocates to the nucleus and promotes the transcription of a wide array of antioxidant and detoxification genes. nih.gov

Studies have shown that this compound treatment leads to a significant induction of NRF2 downstream targets, including:

Heme oxygenase-1 (HO-1) mdpi.com

NAD(P)H Quinone Oxidoreductase 1 (NQO1) mdpi.com

The catalytic and regulatory subunits of glutamate cysteine ligase (GCSc and GCSm) mdpi.com

The activation of the NRF2 pathway represents a mechanism of resistance to this compound, as it helps the cancer cells to mitigate the drug-induced oxidative damage. mdpi.comnih.gov Understanding the dynamics of NRF2 activation in response to this compound is crucial for developing strategies to overcome drug resistance. researchgate.netmdpi.com

Table 2: Downstream Targets of the NRF2 Pathway Activated by this compound

| Gene | Function |

| HO-1 | Heme catabolism, antioxidant |

| NQO1 | Detoxification of quinones |

| GCSc | Glutathione synthesis (catalytic subunit) |

| GCSm | Glutathione synthesis (regulatory subunit) |

Immunomodulatory Effects and Microenvironment Interactions

Membrane Translocation of Calreticulin (CRT)

A key hallmark of ICD is the translocation of calreticulin (CRT) from the endoplasmic reticulum to the cell surface. ashpublications.orgnih.gov This cell surface exposure of CRT acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells, a crucial step in the initiation of an antitumor immune response. ashpublications.org Research has indicated that this compound treatment can induce the translocation of CRT to the cell membrane in multiple myeloma cell lines. ashpublications.org This effect was found to correlate with the induction of apoptosis. ashpublications.org The translocation of CRT is a result of an endoplasmic reticulum stress response, which involves the activation of the PERK pathway. ashpublications.org

Release of High-Mobility Group Box 1 (HMGB1)

Another important damage-associated molecular pattern (DAMP) released during ICD is the High-Mobility Group Box 1 (HMGB1) protein. nih.govnih.gov HMGB1 is a nuclear protein that, when released into the extracellular space, can act as a pro-inflammatory cytokine and promote the maturation of dendritic cells. nih.govfrontiersin.org While some studies have investigated the release of HMGB1 after treatment with various chemotherapeutic agents, the specific role of this compound in inducing HMGB1 release is an area of ongoing research. elsevierpure.comaacrjournals.org The release of HMGB1 from dying tumor cells is not solely dependent on the mode of cell death and can vary between different therapeutic agents. elsevierpure.com

Lympho-depletion and Pro-inflammatory Cytokine Release (e.g., IL-6)

This compound, a nitrogen mustard alkylating agent, exerts profound effects on the immune system, notably through the induction of lympho-depletion. nih.gov This depletion of lymphocytes creates a space that can facilitate the expansion of adoptively transferred tumor-reactive T cells. nih.gov The cytotoxic activity of this compound is not limited to cancer cells; it also affects rapidly dividing normal cells, including those in the bone marrow, which are responsible for producing lymphocytes. patsnap.compatsnap.com This leads to a temporary reduction in the number of circulating lymphocytes, a state known as lymphopenia. nih.gov

Following the this compound-induced myelosuppression and leukodepletion, a rapid burst of inflammatory cytokines and chemokines occurs during the cellular recovery phase. nih.govresearchgate.net This surge of pro-inflammatory mediators is a key aspect of this compound's immunomodulatory effects. nih.gov Among the cytokines released is Interleukin-6 (IL-6), a pleiotropic cytokine with a significant role in inflammation and immune regulation. thermofisher.comyoutube.com IL-6 is produced by a variety of cells, including monocytes, fibroblasts, and endothelial cells, and its secretion can be stimulated in macrophages, T cells, and B cells. thermofisher.com

The release of pro-inflammatory cytokines like IL-6 contributes to creating an inflammatory microenvironment. nih.govnih.gov This inflammatory state can have dual effects. On one hand, chronic inflammation can be detrimental; however, in the context of cancer therapy, this acute inflammatory response can contribute to anti-tumor immunity. nih.govnih.gov For instance, IL-6 can stimulate the production of acute phase proteins and is involved in the differentiation of B-cells into antibody-producing plasma cells. thermofisher.comyoutube.com The signaling cascade initiated by IL-6 involves the activation of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which regulate genes involved in proliferation, differentiation, and survival of immune cells. bmj.com

The transient lymphopenia induced by this compound, followed by the homeostatic proliferation of lymphocytes in a cytokine-rich environment, can lead to a rejuvenation of the T-cell compartment and potentially break immune tolerance to tumors. nih.gov

Impact on Tumor Antigen Uptake by Dendritic Cells

This compound's therapeutic efficacy extends beyond its direct cytotoxic effects on tumor cells to the modulation of the host's anti-tumor immune response. A critical component of this immunomodulation is its impact on dendritic cells (DCs), which are potent antigen-presenting cells essential for initiating T-cell mediated immunity. nih.govnih.gov

Research has demonstrated that this compound treatment can enhance the uptake of tumor-associated antigens by dendritic cells. nih.govresearchgate.net This is partly due to this compound's ability to induce immunogenic cell death (ICD) in tumor cells. nih.govnih.gov ICD is a form of cell death that triggers an immune response. It is characterized by the surface exposure of molecules like calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high-mobility group box 1 (HMGB1). nih.govnih.gov These molecules act as "eat-me" signals and danger signals, respectively, promoting the phagocytosis of dying tumor cells by DCs. ashpublications.orgfrontiersin.org

Upon engulfing tumor cells that have undergone ICD, dendritic cells process the tumor antigens and present them on their surface via Major Histocompatibility Complex (MHC) molecules to T cells. nih.gov Studies have shown that following this compound treatment in tumor-bearing mice, there is an enhanced uptake of tumor antigens by DCs in the tumor-draining lymph nodes. nih.govresearchgate.net This leads to the activation of endogenous CD8+ T cells, which are crucial for killing cancer cells. nih.gov

The maturation of dendritic cells is also influenced by the inflammatory milieu created by this compound. The release of pro-inflammatory cytokines, as discussed in the previous section, can further promote DC activation and their ability to prime T-cell responses. nih.gov Activated DCs upregulate co-stimulatory molecules, which are necessary for the effective activation of naive T cells. nih.gov

Mechanisms of Acquired Melphalan Resistance

Altered Drug Transport and Metabolism

Modifications in the cellular handling of melphalan, encompassing both its entry into and exit from cells, as well as its metabolic inactivation, play a crucial role in the development of resistance.

Decreased Drug Influx: Downregulation of L-type Amino Acid Transporter 1 (LAT1/SLC7A5)

This compound, structurally a derivative of L-phenylalanine, is primarily transported into cancer cells via the L-type amino acid transporter 1 (LAT1), also known as SLC7A5 nih.govnih.govmims.com. This transporter serves as a major pathway for this compound uptake. Studies have demonstrated that a decreased influx of this compound, often mediated by the downregulation of LAT1 (CD98), contributes to acquired this compound resistance in myeloma cells cenmed.comfishersci.noamericanelements.com. For instance, experiments involving siRNA-mediated downregulation of LAT1 resulted in a 58% reduction in this compound uptake and a 3.5-fold decrease in its cytotoxicity fishersci.com. However, it is noteworthy that the natural variation in LAT1 expression observed across different tumor cell lines has not consistently correlated with this compound accumulation or cytotoxicity fishersci.com. Conversely, some research suggests that while LAT1 may be overexpressed in certain this compound-resistant cell lines, this overexpression can paradoxically be associated with decreased drug sensitivity, indicating complex regulatory dynamics nih.gov. Strategies aimed at restoring LAT1 expression, such as the inhibition of miR-221/222 in this compound-resistant cells, have shown promising results in upregulating SLC7A5/LAT1 protein and overcoming drug resistance ontosight.ai.

Increased Drug Efflux: Overexpression of MDR1

Another critical mechanism contributing to this compound resistance is the increased efflux of the drug from cancer cells, primarily mediated by the overexpression of Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1 ymdb.campg.dempg.dempg.de. MDR1 acts as an ATP-dependent efflux pump that actively expels a broad spectrum of chemotherapeutic agents, including this compound, out of the cell, thereby reducing their intracellular concentration and diminishing their therapeutic efficacy fishersci.commpg.dempg.dectdbase.org. High expression levels of MDR1 are strongly associated with lower intracellular accumulation of this compound and reduced cytotoxicity fishersci.com. The clinical relevance of this mechanism is highlighted by observations that MDR1 overexpression can be induced in over half of patients after this compound-based chemotherapy, suggesting its role in acquired resistance ymdb.ca. Furthermore, the resistance conferred by MDR1 overexpression can be effectively reversed by specific MDR1 inhibitors, such as cyclosporine fishersci.comwikipedia.org. For example, in multidrug-resistant Chinese hamster ovary cells (CH(R)C5), this compound was found to inhibit azidopine (B1666438) photolabelling of P-glycoprotein, directly implicating P-glycoprotein-mediated drug efflux in the resistance mechanism wikipedia.org.

Drug Inactivation by Metabolism

This compound undergoes metabolic inactivation primarily through non-enzymatic hydrolysis in the plasma. This process converts this compound into less active or inactive metabolites, notably monohydroxythis compound and dihydroxythis compound fishersci.cafishersci.ptsigmaaldrich.comnih.gov. In humans, these hydrolysis products are the only significant this compound metabolites detected fishersci.ptnih.gov. While increased drug detoxification has been cited as a general mechanism of this compound resistance fishersci.be, specific enzymatic pathways contributing to acquired resistance beyond this non-enzymatic hydrolysis are less extensively detailed in the context of direct drug inactivation. However, elevated levels of aldo-keto reductases of the AKR1C family have been implicated in contributing to the resistant phenotype through an elevated oxidative stress response fishersci.ca.

Metabolic Reprogramming and Adaptation

Cancer cells frequently undergo significant metabolic adaptations to survive cytotoxic stress, a process known as metabolic reprogramming. These changes are crucial for supporting cell proliferation, mitigating drug-induced damage, and fostering drug resistance.

Metabolic Switch to Aerobic Glycolysis (Warburg Effect)

A prominent metabolic alteration observed in this compound-resistant multiple myeloma cells is a shift towards aerobic glycolysis, commonly referred to as the Warburg effect fishersci.befishersci.canih.govnih.govfishersci.caresearchgate.netebsco.com. This metabolic switch involves an increased reliance on glycolysis for energy production, even in the presence of oxygen, and is characterized by the upregulation of glycolytic and pentose (B10789219) phosphate (B84403) pathway (PPP) enzymes, coupled with a downregulation of enzymes involved in the tricarboxylic acid (TCA) cycle and mitochondrial electron transport chain proteins fishersci.canih.govnih.govfishersci.ca.

Quantitative proteomic and transcriptomic profiling of this compound-sensitive versus resistant cell lines has identified glycolysis as the most significantly altered pathway, with a reported p-value of 1.31 × 10⁻⁹ in resistant cells fishersci.benih.gov. This metabolic shift leads to an increased dependence on glucose, as evidenced by a significantly stronger growth-inhibitory effect of glucose deprivation on resistant cells compared to sensitive cells nih.gov.

Targeting this altered metabolism presents a potential strategy to overcome resistance. Inhibitors of glycolytic enzymes, such as 2-deoxy-D-glucose (2-DG), which inhibits hexokinase, and sodium oxamate (B1226882) (SO), which inhibits lactate (B86563) dehydrogenase A (LDHA), have demonstrated selective cytotoxicity against this compound-resistant cells fishersci.benih.govnih.gov. Dichloroacetate (DCA), an inhibitor of pyruvate (B1213749) dehydrogenase kinase, indirectly promotes metabolic flux into the mitochondria by increasing the activity of pyruvate dehydrogenase. DCA has shown a selective effect against resistant cells, inducing increased mitochondrial reactive oxygen species (ROS) nih.govnih.govebsco.com.

Table 1: Impact of Metabolic Inhibitors on this compound-Resistant Cells

| Inhibitor | Target Pathway / Enzyme | Effect on Resistant Cells | Reference |

| 2-deoxy-D-glucose (2-DG) | Hexokinase (Glycolysis) | Selective cytotoxicity, strong growth inhibition | fishersci.benih.govnih.gov |

| Sodium Oxamate (SO) | LDHA (Glycolysis) | Selective cytotoxicity | fishersci.benih.govnih.gov |

| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Selective cytotoxicity, increased mitochondrial ROS | nih.govnih.govebsco.com |

| 6-aminonicotinamide (B1662401) (6-AN) | Glucose-6-phosphate dehydrogenase (G6PD) (PPP) | Overcame resistance, increased cell death with this compound | nih.govuni.lu |

Alterations in Pentose Phosphate Pathway Metabolites

The Pentose Phosphate Pathway (PPP) is another critical metabolic pathway that undergoes significant alterations in this compound-resistant cells. Enzymes within the PPP are often upregulated in resistant cells fishersci.canih.govfishersci.ca. This upregulation leads to higher intracellular levels of key PPP metabolites, including erythrose-4-phosphate, 6-phosphogluconic acid, and D-ribose-5-phosphate/ribulose-5-phosphate uni.lu.

The PPP is crucial for generating NADPH, which is essential for maintaining cellular redox balance and supporting antioxidant defenses. Consequently, blocking the PPP can inhibit NADPH synthesis and reduce the cell's antioxidant capacity, making resistant cells more vulnerable to oxidative stress and drug-induced damage nih.gov. A key enzyme in the PPP, glucose-6-phosphate dehydrogenase (G6PD), has been observed to be more than two-fold upregulated in this compound-resistant cells nih.gov.

Inhibition of the PPP, for example, through the use of 6-aminonicotinamide (6-AN) which potently inhibits G6PD, has demonstrated the ability to overcome this compound resistance in multiple myeloma cell line models. 6-AN showed single-agent activity and significantly increased cell death when combined with this compound uni.lu. Beyond the PPP, proteometabolomics data indicate that purine, pyrimidine, and glutathione (B108866) metabolisms are also commonly altered in acquired this compound resistance uni.luciteab.com.

Table 2: Key Metabolic Changes in this compound Resistance

| Metabolic Pathway / Metabolite | Observed Change in Resistant Cells | Functional Consequence / Role in Resistance | Reference |

| Glycolytic Enzymes | Upregulated | Enhanced aerobic glycolysis (Warburg Effect) | fishersci.canih.govnih.govfishersci.ca |

| Pentose Phosphate Pathway (PPP) Enzymes | Upregulated | Enhanced NADPH synthesis, antioxidant capacity | fishersci.canih.govfishersci.ca |

| TCA Cycle Proteins | Downregulated | Metabolic shift away from oxidative phosphorylation | fishersci.canih.govnih.gov |

| Electron Transport Chain (ETC) Proteins | Downregulated | Metabolic shift away from oxidative phosphorylation | fishersci.canih.govnih.gov |

| Erythrose-4-phosphate | Increased levels | PPP metabolite accumulation | uni.lu |

| 6-phosphogluconic acid | Increased levels | PPP metabolite accumulation | uni.lu |

| D-ribose-5-phosphate | Increased levels | PPP metabolite accumulation | uni.lu |

| G6PD | >2-fold upregulated | Key enzyme in PPP, contributes to resistance | nih.gov |

| Purine Metabolism | Altered | Involved in DNA synthesis, precursor formation | uni.luciteab.com |

| Pyrimidine Metabolism | Altered | Involved in DNA synthesis | uni.luciteab.com |

| Glutathione (GSH) Metabolism | Altered | Supports antioxidant defenses | uni.luciteab.com |

Genetic and Epigenetic Factors

Chromosomal Abnormalities and Genomic Instability

Multiple Myeloma (MM) is inherently characterized by significant genomic instability, encompassing a range of chromosomal abnormalities and genetic mutations, which are pivotal in the development of drug resistance researchgate.netnih.govashpublications.org. This compound, as a DNA-damaging agent, imposes selective pressure, driving the evolution of resistant clones with enhanced DNA repair capabilities.

A key mechanism of this compound resistance involves the upregulation and empowerment of various DNA repair pathways ashpublications.orgmdpi.comaacrjournals.org. Aberrant DNA repair responses exacerbate genomic instability and chromosomal abnormalities, thereby fostering MM progression and drug resistance researchgate.netnih.gov. Studies have shown that MM cells derived from patients previously treated with this compound exhibit an increased capacity to repair DNA cross-links in vitro mdpi.com. Specific DNA repair pathways implicated in this compound resistance include:

Base Excision Repair (BER): This pathway is crucial for repairing various forms of DNA damage, including those induced by this compound ashpublications.orgmdpi.com.

Fanconi Anemia (FA)/BRCA pathway: This pathway plays a significant role in repairing interstrand cross-links, a primary lesion induced by this compound ashpublications.orgmdpi.comaacrjournals.org. Activation of the NF-κB pathway, for instance, can increase the expression of genes within the Fanconi/BRCA1 pathway, helping MM cells overcome this compound-induced DNA damage ashpublications.org.

Homologous Recombination (HR) and Nucleotide Excision Repair (NER): These pathways also contribute to the repair of this compound-induced DNA damage ashpublications.orgnih.gov. High NER activity in MM cell lines correlates with this compound resistance, and overexpression of excision repair cross-complementation group 3 (ERCC3) further increases resistance, while its knockdown sensitizes cells to the drug nih.gov.

This compound-resistant MM cell lines often show increased expression of genes involved in these DNA repair mechanisms, such as BRCA1, BRCA2, FANCA, FANCC, FANCF, FANCL, RAD51C, LIG4, and XRCC4 nih.gov. The cumulative effect of these enhanced repair capacities allows malignant cells to mitigate the DNA damage inflicted by this compound, leading to resistance.

Post-Translational Modifications (PTMs) and Drug Resistance

Post-translational modifications (PTMs) are dynamic cellular processes that regulate protein function, stability, and interactions, profoundly influencing MM pathogenesis and therapeutic resistance mdpi.comresearchgate.net. Acetylation is one such PTM with a notable role in acquired this compound resistance.

Acetylation of APE1: The acetylation of Apurinic/apyrimidinic endonuclease 1 (APE1), particularly at lysine (B10760008) residues K6 and K7, has been identified as a mechanism that enhances cellular resistance to this compound mdpi.comnih.gov. APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for processing apurinic/apyrimidinic (AP) sites, which are common DNA lesions resulting from this compound's action mdpi.comresearchgate.netnih.gov. Acetylation increases the AP-endonuclease activity of APE1, thereby boosting the cell's capacity to repair this compound-induced DNA damage researchgate.netnih.gov.

Furthermore, the acetylation of APE1 can influence this compound resistance by regulating the expression of multidrug resistance protein 1 (MDR1), also known as P-glycoprotein. This regulation promotes the efflux of this compound from the cell, reducing its intracellular concentration and limiting its cytotoxic effect mdpi.comnih.gov. This compound-resistant MM cell lines have been observed to exhibit higher levels of APE1 acetylation following this compound treatment nih.gov. The crucial role of APE1 in resistance is further underscored by observations that its overexpression in this compound-resistant MM cells correlates with increased resistance, while APE1 knockdown can resensitize these cells to this compound treatment nih.govresearchgate.net.

Methylation of SOCS1

DNA methylation is an epigenetic mechanism involving the addition of a methyl group to cytosine residues, often leading to gene silencing karger.comnih.gov. In multiple myeloma, the gene encoding Suppressor of Cytokine Signaling-1 (SOCS1) is frequently hypermethylated and subsequently downregulated karger.comnih.gov.

SOCS1 plays a vital role in negatively regulating various cytokine pathways, particularly by inhibiting the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway karger.comnih.gov. The methylation-induced silencing of SOCS1 removes this negative regulation, leading to the over-activation of the JAK/STAT pathway. This over-activation enhances MM cell survival, largely due to an increased responsiveness to cytokines such as Interleukin-6 (IL-6), which promotes cell growth and survival karger.comnih.govmdpi.com. The clinical relevance of this mechanism is highlighted by studies showing that demethylating agents, such as 5-azacytidine, can reverse SOCS1 methylation, leading to its reactivation and an increase in the sensitivity of MM cells to apoptosis mdpi.comnih.gov.

A summary of key molecular players and their roles in this compound resistance is presented in the table below:

| Mechanism | Key Molecular Player(s) | Role in this compound Resistance |

| Chromosomal Abnormalities & Genomic Instability | DNA Repair Pathways (BER, FA/BRCA, HR, NER), BRCA1, BRCA2, FANCA, FANCC, FANCF, FANCL, RAD51C, LIG4, XRCC4, ERCC3 | Increased activity and expression of these pathways/genes lead to enhanced repair of this compound-induced DNA cross-links and damage, promoting cell survival and drug resistance. researchgate.netnih.govashpublications.orgmdpi.comaacrjournals.orgmdpi.comnih.gov |

| Post-Translational Modifications | APE1 (Acetylation at K6/K7) | Acetylation enhances APE1's AP-endonuclease activity, facilitating DNA repair via the BER pathway. It also regulates MDR1 expression, increasing drug efflux from cells. mdpi.comnih.govresearchgate.netnih.gov |

| Methylation | SOCS1 | Hypermethylation silences SOCS1, leading to over-activation of the JAK/STAT pathway and increased MM cell survival due to enhanced response to cytokines like IL-6. mdpi.comkarger.comnih.govmdpi.com |

Cellular Communication and Microenvironment Contributions

The bone marrow microenvironment (BMME) plays a profound role in the pathogenesis of multiple myeloma and is a critical determinant of drug resistance, including resistance to this compound mdpi.comoncotarget.comnih.govfrontiersin.org. The intricate interplay between MM cells and their surrounding BMME fosters a protective niche that shields cancer cells from therapeutic agents. Drug resistance stemming from the microenvironment can be broadly categorized into soluble factors-mediated drug resistance (SFM-DR) and cell adhesion-mediated drug resistance (CAM-DR) nih.govfrontiersin.orgoncotarget.com.

Bone Marrow Microenvironment Interactions

The BMME is a complex ecosystem comprising various cell types, including bone marrow stromal cells (BMSCs), endothelial cells, and immune cells, along with extracellular matrix (ECM) proteins nih.govfrontiersin.org. The reciprocal interactions between MM cells and BMSCs are particularly crucial in mediating drug resistance. These interactions are facilitated by both direct cell-to-cell adhesion and the release of soluble factors nih.govfrontiersin.orgoncotarget.com.

Soluble Factors-Mediated Resistance: BMSCs and MM cells themselves release a milieu of soluble factors that activate pro-survival signaling pathways in MM cells, contributing to their growth, survival, and drug resistance. Key soluble factors include:

Interleukin-6 (IL-6): Elevated concentrations of IL-6 are particularly significant, as they promote the survival of this compound-resistant cells. IL-6 can even be induced by high-dose this compound treatment, creating a feedback loop that enhances resistance mdpi.comoncotarget.comnih.gov. IL-6 binding activates pathways like JAK/STAT3, which upregulates anti-apoptotic proteins (e.g., Mcl-1, Bcl-XL, c-Myc) and protects tumor cells from apoptosis oncotarget.com. Targeting the IL-6/JAK/STAT3 pathway with inhibitors has shown promise in enhancing this compound cytotoxicity mdpi.comnih.gov.

Insulin-like Growth Factor-1 (IGF-1), Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), Tumor Necrosis Factor-alpha (TNF-α), and Stromal Cell-Derived Factor 1-alpha (SDF1-α): These factors collectively contribute to MM cell survival and resistance by activating various signaling cascades frontiersin.org.

Beyond cytokines, other cellular components within the BMME also contribute. Macrophages, for instance, have been shown to confer resistance to this compound by direct cell-cell contact and by inhibiting apoptotic caspase pathways in MM cells oncotarget.com. Furthermore, hypoxic conditions prevalent within the bone marrow can contribute to chemoresistance oncotarget.com.

Cell Adhesion-Mediated Drug Resistance (CAM-DR)

Cell adhesion-mediated drug resistance (CAM-DR) describes a mechanism where MM cells evade the cytotoxic effects of anti-cancer therapies through adhesive interactions with components of the BMME, specifically BM stromal cells and the extracellular matrix (ECM) nih.govoncotarget.comfrontiersin.org. This adhesion confers a transient, de novo drug-resistant phenotype, protecting MM cells from drug-induced apoptosis aacrjournals.orgnih.govnih.gov.

A primary mechanism of CAM-DR against this compound involves integrin-mediated adhesion. Integrins such as VLA-4 (α4β1) and VLA-5 (α5β1), which serve as fibronectin (FN) receptors, are crucial in this process nih.govnih.gov. Studies have demonstrated that drug-sensitive human myeloma cells (e.g., 8226 cells) become relatively resistant to the apoptotic effects of this compound when pre-adhered to fibronectin, compared to cells grown in suspension nih.govnih.gov.

MM cell lines that have developed acquired this compound resistance often show an overexpression of VLA-4, coupled with a significant increase in α4-mediated cell adhesion nih.govnih.gov. This adhesion-mediated protection can occur downstream of DNA damage, shielding cells from this compound-induced mitochondrial perturbations and caspase activation, thereby inhibiting apoptosis aacrjournals.org. CAM-DR also activates key intracellular signaling pathways, which can lead to the upregulation of anti-apoptotic proteins, such as members of the Bcl-2 family, and the expression of ABC drug transporters, further contributing to drug efflux and resistance frontiersin.orgfrontiersin.org. Adhesive interactions can also trigger the secretion of pro-survival factors like IL-6 and activate NF-κB in stromal cells, creating a synergistic protective effect for MM cells oncotarget.com. These findings underscore the importance of integrating anti-adhesion strategies into therapeutic regimens to overcome CAM-DR and improve treatment outcomes oncotarget.com.

Preclinical Research and Development of Melphalan Based Therapies

In Vitro Modeling of Melphalan Activity

In vitro studies using various cancer cell lines are crucial for deciphering the fundamental interactions of this compound with cellular components and for identifying potential biomarkers of response or resistance.

Cell Line Sensitivity and Resistance Studies

Numerous studies have explored the sensitivity and resistance profiles of various cancer cell lines to this compound. This compound's primary mechanism of action involves DNA interstrand cross-linking, which impedes DNA replication and transcription, leading to cell death nih.govaacrjournals.org. However, cancer cells can develop resistance through various mechanisms.

In multiple myeloma (MM), acquired resistance to this compound is a significant clinical challenge ashpublications.orgacs.org. Studies have shown that this compound-resistant MM cell lines, such as 8226/LR5 and U266/LR6, exhibit increased survival and decreased drug-induced apoptosis compared to their drug-sensitive parental cells (8226/S and U266/S) ashpublications.org. This resistance can be linked to the overexpression of genes in the FA/BRCA pathway, which contributes to enhanced interstrand cross-link (ICL) repair ashpublications.org. For instance, a 2-fold increase in monoubiquitinated FANCD2 (FANCD2-L), crucial for DNA repair, was observed in 8226/LR5 cells compared to 8226/S cells after this compound treatment ashpublications.org.

Another study identified that this compound-resistant MM cells (e.g., RPMI-8226) may exhibit higher mitochondrial ATP and mitochondrial mass compared to this compound-sensitive cells, indicating metabolic rewiring as a resistance mechanism isef.net. Inhibition of glutaminase (B10826351) with CB-839 significantly decreased the viability of RPMI-8226 cells and showed synergism with this compound, suggesting a role for glutamine anaplerosis in resistance isef.net. Differential expression of microRNAs (miRNAs) has also been implicated, with an inverse correlation observed between this compound sensitivity and the induction of miR-221/222 expression in MM cell lines like U266/LR7 (resistant) versus U266/S (sensitive) aacrjournals.org.

Beyond multiple myeloma, various solid tumor cell lines also show differential sensitivity. For example, a screen of 40 colon, liver, and gastric cancer cell lines revealed a wide range of sensitivities, with this compound concentrations required for 5-fold apoptosis induction spanning from 2.89 μM to 450 μM iiarjournals.org. Gastric cancer cell lines, on average, were 2-5 fold more sensitive to apoptosis induction by this compound than liver cancer cell lines, with an average effective concentration of 24.9 μM compared to 51 μM for liver and 70.1 μM for colon cancer lines iiarjournals.org. The HCT-8 colorectal adenocarcinoma and RKO-AS45-1 colon carcinoma cell lines were among the most sensitive, while NCI-H747 and SW1116 colorectal adenocarcinoma lines were among the most resistant iiarjournals.org.

In human melanoma cell lines (MM253), developed this compound resistance (MM253-12M) was associated with a 50% decrease in the binding of this compound to DNA and a 50% reduction in this compound-induced DNA interstrand cross-links compared to the sensitive parent line nih.govaacrjournals.org. This suggests that decreased DNA susceptibility to damage contributes to resistance nih.gov. Elevated levels of intracellular nonprotein thiols, such as glutathione (B108866), have also been linked to this compound resistance in MM cell lines like 8226/LR-5, and their depletion using buthionine sulfoximine (B86345) enhanced this compound cytotoxicity aacrjournals.orgmdpi.com. Resistant cells often exhibit higher levels of pentose (B10789219) phosphate (B84403) pathway metabolites, and altered purine, pyrimidine, and glutathione metabolisms have been observed acs.org.

The table below summarizes sensitivity data for select cell lines:

| Cell Line | Cancer Type | Sensitivity/Resistance to this compound | IC50 (µM) / EC50 (µM) | Reference |

| 8226/S | Multiple Myeloma | Sensitive | Not specified | ashpublications.org |

| 8226/LR5 | Multiple Myeloma | Resistant (7-fold) | Not specified | ashpublications.orgaacrjournals.org |

| U266/S | Multiple Myeloma | Sensitive | Not specified | ashpublications.org |

| U266/LR6 | Multiple Myeloma | Resistant | Not specified | ashpublications.org |

| MM1S | Multiple Myeloma | Sensitive | 1.9 | ashpublications.org |

| MM1MEL2000 | Multiple Myeloma | Refractory | 50 | ashpublications.org |

| HCT-8 | Colorectal Adenocarcinoma | Most Sensitive | 2.89 (apoptosis induction) | iiarjournals.org |

| RKO-AS45-1 | Colon Carcinoma | Most Sensitive | 2.89 (apoptosis induction) | iiarjournals.org |

| NCI-H747 | Colorectal Adenocarcinoma | Most Resistant | 450 (apoptosis induction) | iiarjournals.org |

| SW1116 | Colorectal Adenocarcinoma | Most Resistant | 450 (apoptosis induction) | iiarjournals.org |

| Y79 | Retinoblastoma | Sensitive | 1.07 | arvojournals.org |

| WERI-RB | Retinoblastoma | Sensitive | 1.63 | arvojournals.org |

| MOLP-2 | B-cell Cancer | Most Sensitive | 0.095 (log10 µM/ml -6.02) | plos.org |

| K562/Mel | Leukemia | 8.0-fold Resistant | Not specified | nih.gov |

Evaluation of DNA Damage Induction (e.g., γH2AX analysis)

This compound's cytotoxic effect is primarily mediated by its ability to induce DNA damage, specifically interstrand and intrastrand cross-links, which block DNA replication and transcription nih.govaacrjournals.org. The formation of these adducts leads to double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.

The phosphorylation of histone H2AX at serine 139, known as γH2AX, is a widely recognized and sensitive biomarker for the presence of DNA double-strand breaks mdpi.com. Following this compound treatment, an increase in γH2AX foci can be observed, indicating the induction of DSBs. Studies have shown that this compound rapidly induces DNA damage, as evidenced by comet assay results, with a dose and time-dependent increase in DNA fragmentation (percentage of DNA in the comet tail) in various cell lines such as THP1, HL60, and RPMI8226 oup.com.

Resistance to this compound has been linked to reduced DNA damage induction or enhanced repair. For instance, in this compound-resistant human melanoma cells (MM253-12M), the degree of this compound-induced DNA interstrand cross-links was 50% less than in the sensitive parent line nih.govaacrjournals.org. This suggests that decreased susceptibility of DNA to this compound-induced damage plays a significant role in developed resistance nih.gov. Furthermore, resistance to this compound in epithelial tumor cell lines has been correlated with Xrcc3 levels and the density of this compound-induced Rad51 foci, suggesting the involvement of homologous recombinational repair in overcoming this DNA damage scispace.com. A novel this compound prodrug, J1, was shown to induce more DNA damage than this compound in human cancer cell lines, indicating enhanced cytotoxic potential nih.gov.

Cell Cycle Analysis and Apoptosis Assessment (e.g., Caspase Activation, Mitochondrial Membrane Potential)

This compound's induction of DNA damage often triggers cell cycle arrest and programmed cell death (apoptosis).

Cell cycle analysis typically reveals that this compound treatment can induce a cell-cycle progression delay and G2/M arrest, as observed in the human myeloma cell line 8226 ashpublications.org. This arrest allows cells time to repair DNA damage. However, if the damage is irreparable, cells proceed to apoptosis.

Apoptosis assessment involves monitoring markers such as caspase activation and changes in mitochondrial membrane potential. This compound-induced apoptosis has been demonstrated in various sensitive cell lines ashpublications.org. For instance, a this compound-resistant human melanoma cell line (MM253-12M) exhibited significantly less this compound-induced apoptosis compared to its sensitive counterpart nih.gov. In MM cells, this compound-induced apoptosis is associated with reactive oxygen species (ROS) generation, mitochondrial dysfunction, and release of cytochrome-c, alongside the activation of caspases and PARP cleavage mdpi.comdovepress.com. The decrease in intracellular reduced glutathione (GSH) following this compound treatment also contributes to its cytotoxic effect by inducing ROS and impacting apoptosis mdpi.com.

The this compound prodrug, this compound-flufenamide (Mel-flufen), has shown superior ability to induce apoptosis compared to this compound, even in this compound- and bortezomib-resistant MM cells dovepress.com. This was linked to its ability to generate faster, stronger, and more permanent DNA damage, leading to caspase activation, PARP cleavage, ROS generation, and mitochondrial dysfunction dovepress.com.

Pharmacodynamic Studies in Cell Lines

Pharmacodynamic (PD) studies in cell lines focus on understanding the biochemical and cellular effects of this compound and how these effects relate to drug concentration and time of exposure. These studies help to identify early markers of drug activity and inform optimal dosing strategies in preclinical models.

One critical aspect of this compound's pharmacodynamics is its rapid action. Studies have shown that this compound can exert its effect within a short in vitro exposure period. For example, a novel this compound prodrug, J1, rapidly enters cells, releasing this compound through hydrolysis, with maximum this compound concentration detected within 15 minutes of exposure in human cancer cell lines nih.gov. This rapid accumulation translates to more pronounced effects on macromolecular synthesis, metabolic activity, and apoptosis compared to equivalent doses of this compound alone nih.gov.

Pharmacodynamic studies also evaluate the relationship between this compound concentration and the induction of its biological effects, such as DNA damage or cell death. For example, in a short-term exposure model relevant to chemosaturation therapy, the average concentration of this compound required to induce significant apoptosis across various cancer cell lines was 61 µM iiarjournals.org. This was compared to a theoretical hepatic artery concentration of 192 µM achieved during clinical dosing, suggesting that high local concentrations can rapidly induce cell death iiarjournals.org. The evaluation of intracellular nonprotein thiols, such as glutathione, serves as a pharmacodynamic marker, as their levels are inversely correlated with this compound sensitivity and can be modulated to enhance cytotoxicity aacrjournals.orgmdpi.com.

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the efficacy of this compound in a complex biological system, assessing its systemic effects, and studying tumor response within a living organism.

Xenograft Models (e.g., Human Myeloma Xenografts in Mice)

Xenograft models, particularly human tumor xenografts implanted in immunodeficient mice, are widely used to assess the in vivo antitumor activity of this compound and this compound-based therapies. These models allow for the study of drug efficacy against human cancers in a living system while accounting for factors such as drug distribution, metabolism, and tumor microenvironment interactions.

In human multiple myeloma xenograft models, this compound has demonstrated significant anti-tumor activity. For instance, in a human plasmacytoma MM.1S xenograft mouse model, treatment with this compound significantly inhibited tumor growth dovepress.com. A novel dipeptide prodrug of this compound, this compound-flufenamide (Mel-flufen), has shown superior in vivo efficacy compared to equimolar doses of this compound in MM.1S xenograft models dovepress.com. Mel-flufen significantly inhibited tumor growth and prolonged mouse survival to a greater extent than this compound, confirming its enhanced anti-MM activity and tumor cell selectivity dovepress.com. This improved efficacy is attributed to its ability to induce faster, stronger, and more permanent DNA damage, potentially overcoming this compound resistance in MM cells.

Studies involving xenograft models also provide valuable data on the kinetics of tumor response and survival outcomes. The following table illustrates representative findings from xenograft studies:

| Model Type | Tumor Type | Treatment | Key Findings (In Vivo) | Reference |

| Human Plasmacytoma MM.1S Xenograft (mice) | Multiple Myeloma | This compound-flufenamide (Mel-flufen) | Significant inhibition of MM tumor growth; prolonged mouse survival | dovepress.com |

| Human Plasmacytoma MM.1S Xenograft (mice) | Multiple Myeloma | This compound (equimolar to Mel-flufen) | Reduced tumor progression, but to a lesser extent than Mel-flufen | dovepress.com |

These in vivo models serve as a critical bridge between in vitro findings and human clinical trials, providing a comprehensive understanding of this compound's therapeutic potential in a living system.

Immunocompetent Animal Models

Preclinical studies utilizing immunocompetent animal models are crucial for evaluating the efficacy and immunomodulatory effects of anticancer agents like this compound. Low-dose this compound (LDM) has been shown to induce robust antitumor immune responses in mouse tumor models, specifically by eliciting CD8+ T-cell responses that can eradicate large tumors, with these T cells originating from both the spleen and thymus nih.gov.

In studies investigating this compound's immunostimulatory properties, it was observed that when mice were pre-treated with this compound at doses causing lymphodepletion, immunogenic cell death, and a surge in cytokines/chemokines, transferred tumor-specific CD4+ T cells exhibited robust clonal expansion and effector differentiation nih.gov. The combination of this compound and CD4+ T-cell adoptive cell therapy (ACT) demonstrated greater efficacy in prolonging the survival of mice with advanced B-cell lymphomas or colorectal tumors compared to either treatment alone nih.govaai.org. For instance, in an A20HA murine B-cell lymphoma model, this compound combined with CD4 ACT led to significant tumor regression and prolonged mouse survival, an effect also observed in the CT26HA colorectal tumor model aai.org.

Liposome-encapsulated this compound has also been tested in various tumor-bearing animal models, including plasmacytoma, melanoma, retinoblastoma, and breast cancer, demonstrating potent anticancer activity with reduced systemic toxicity acs.org. In a human MM xenograft mouse model (B-NDG mice inoculated with ARD cells), liposomal this compound exhibited potent anti-multiple myeloma activity in vivo acs.org.

Pharmacokinetic Characterization in Preclinical Models (e.g., Swine Model for Ocular Pharmacokinetics)

Pharmacokinetic (PK) characterization in preclinical models is essential for understanding drug distribution, metabolism, and elimination. The swine model has been particularly utilized for ocular pharmacokinetic studies of this compound, especially in the context of superselective ophthalmic artery infusion (SSOAI) for retinoblastoma.

In Landrace pigs, after SSOAI of 7 mg of this compound, peak vitreous concentrations (Cmax) were observed within the first 30 minutes, with a median of 170.1 ng/mL (range: 47.3–416.2 ng/mL) arvojournals.orgnih.gov. Plasma Cmax was attained at the end of the this compound infusion, with a median of 56.9 ng/mL (range: 39.2–114.8 ng/mL) arvojournals.orgnih.gov. Notably, this compound peak vitreous levels were greater than its IC50, resulting in a 3-fold vitreous-to-plasma exposure arvojournals.orgnih.gov. This compound was also detected in the RPE-choroid with a median of 295.2 ng/g tissue arvojournals.org.

Further studies in rabbit models, also using intra-arterial chemotherapy (IAC), showed that this compound levels were 12 times greater in the retina and 26 times greater in the vitreous after IAC compared to intravenous chemotherapy (IVC), despite similar blood levels semanticscholar.org. In this rabbit model, IAC this compound at a dose of 1.2 mg (0.4 mg/kg) achieved a peak vitreous concentration of 2.24 µM, which is several times higher than the reported IC50 for human retinoblastoma cells arvojournals.orgnih.gov. The kinetics in rabbit plasma, vitreous, and retina were similar, showing fast distribution (Tmax ~0.5 to 1 hour) and parallel elimination (t1/2 ~0.83 to 1.2 hours) arvojournals.org. Exposure in the vitreous and retina of the treated eye (AUC0-∞ ~4.2 to 5.3 μM·h) was higher than in plasma (AUC0-∞ ~2.1 μM·h), indicating effective local delivery arvojournals.org.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Ocular Models

| Model | Administration Route | Dose | Tissue | Cmax (Median/Peak) | AUC0-∞ (Treated Eye) | Vitreous-to-Plasma Exposure | Reference |

| Landrace Pig | SSOAI | 7 mg | Vitreous | 170.1 ng/mL | N/A | 3-fold | arvojournals.orgnih.gov |

| Landrace Pig | SSOAI | 7 mg | Plasma | 56.9 ng/mL | N/A | N/A | arvojournals.orgnih.gov |

| Rabbit | IAC | 1.2 mg (0.4 mg/kg) | Vitreous | 2.24 µM | 4.19 μM·h | >100-fold higher than contralateral eye | arvojournals.org |

| Rabbit | IAC | 1.2 mg (0.4 mg/kg) | Retina | 4.95 µM | 5.26 μM·h | N/A | arvojournals.org |

| Rabbit | IAC | 1.2 mg (0.4 mg/kg) | Plasma | 1.04 µM | 2.07 μM·h | N/A | arvojournals.org |

Evaluation of Tumor Growth Inhibition and Survival